molecular formula C8H10BClO4 B11821627 (4-Chloro-2-(methoxymethoxy)phenyl)boronic acid

(4-Chloro-2-(methoxymethoxy)phenyl)boronic acid

Cat. No.: B11821627
M. Wt: 216.43 g/mol
InChI Key: ZNOWREWTFBTJOP-UHFFFAOYSA-N
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Description

(4-Chloro-2-(methoxymethoxy)phenyl)boronic acid: is an organoboron compound with the molecular formula C8H10BClO4 . It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chloro group at the 4-position and a methoxymethoxy group at the 2-position. This compound is of interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-(methoxymethoxy)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-2-(methoxymethoxy)iodobenzene with bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-2-(methoxymethoxy)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Protic Acids: For protodeboronation reactions.

Major Products:

    Biaryls: From Suzuki-Miyaura cross-coupling.

    Phenols: From oxidation reactions.

    Aryl Chlorides: From protodeboronation reactions.

Scientific Research Applications

Chemistry: (4-Chloro-2-(methoxymethoxy)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds .

Mechanism of Action

The primary mechanism of action for (4-Chloro-2-(methoxymethoxy)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura cross-coupling, the boronate ester reacts with a palladium complex to form a new carbon-carbon bond. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Properties

Molecular Formula

C8H10BClO4

Molecular Weight

216.43 g/mol

IUPAC Name

[4-chloro-2-(methoxymethoxy)phenyl]boronic acid

InChI

InChI=1S/C8H10BClO4/c1-13-5-14-8-4-6(10)2-3-7(8)9(11)12/h2-4,11-12H,5H2,1H3

InChI Key

ZNOWREWTFBTJOP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)OCOC)(O)O

Origin of Product

United States

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